physicochemical properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
physicochemical properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The targeted substitution with bromine and fluorine atoms, as seen in 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, offers a nuanced modulation of the molecule's physicochemical properties. This strategic halogenation can significantly influence metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive analysis of the core , offering both theoretical predictions and established experimental protocols for its characterization. We will delve into the rationale behind these experimental choices, ensuring a self-validating system of protocols for robust scientific inquiry.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. While specific experimental data for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is not extensively reported in public literature, we can infer and calculate these properties based on its structure and data from closely related analogs.
| Property | Value | Source/Note |
| IUPAC Name | 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | |
| Molecular Formula | C₉H₉BrFN | |
| Molecular Weight | 230.08 g/mol | |
| Monoisotopic Mass | 228.9902 Da | |
| Canonical SMILES | C1CC2=C(C(=C(C=C2)Br)F)NC1 | |
| Predicted XlogP | 2.9 - 3.2 | Predicted based on analogs |
| Physical Form | Likely a solid at room temperature | Inferred from related compounds |
Table 1: Core Computed and Inferred Properties
Synthesis and Structural Elucidation
The synthesis of substituted tetrahydroquinolines can be achieved through various established methodologies. Domino reactions, for instance, have proven to be particularly effective for generating these scaffolds with diverse substitution patterns.[1] A common strategy involves the reduction of a corresponding quinoline or a cyclization reaction of an appropriately substituted aniline derivative.
Representative Synthetic Pathway
A plausible synthetic route to 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline could involve the catalytic hydrogenation of 5-bromo-8-fluoroquinoline. This precursor, in turn, can be synthesized through electrophilic aromatic substitution reactions on a quinoline core.
Caption: A generalized synthetic pathway to the target compound.
Protocol for Structural Characterization via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the synthesized compound.
Objective: To verify the chemical structure and purity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Analysis:
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Expected Signals: Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The aliphatic protons on the tetrahydroquinoline ring will be in the upfield region (1.5-3.5 ppm). The N-H proton will likely be a broad singlet.
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Causality: The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the 5-bromo-8-fluoro substitution pattern.
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¹³C NMR Analysis:
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Expected Signals: Aromatic carbons will resonate between 110-150 ppm. The aliphatic carbons will be found at higher field strengths. The carbon atoms directly attached to bromine and fluorine will exhibit characteristic shifts and couplings.
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¹⁹F NMR Analysis:
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Expected Signal: A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
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Data Interpretation: Compare the observed spectra with predicted spectra and data from analogous compounds to confirm the structure.[2][3]
Physicochemical Properties: Deeper Dive
Solubility
The solubility of a compound is a critical parameter for its biological activity and formulation. For tetrahydroquinoline derivatives, solubility can be pH-dependent due to the basicity of the nitrogen atom.
Protocol for Aqueous Solubility Determination (Shake-Flask Method):
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Preparation: Add an excess amount of the compound to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Causality and Trustworthiness: This method is considered the gold standard for solubility measurement as it directly measures the concentration of a saturated solution at equilibrium.
Insights for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline:
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The presence of two halogens is expected to decrease aqueous solubility compared to the unsubstituted tetrahydroquinoline.
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Solubility is likely to be higher in acidic conditions due to the protonation of the secondary amine.
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For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[4]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Protocol for LogP Determination (Shake-Flask Method):
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System Preparation: Prepare a biphasic system of n-octanol and water (or buffer), and pre-saturate each phase with the other.
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Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake vigorously to allow for partitioning.
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Equilibration and Separation: Allow the mixture to stand until the two phases have clearly separated.
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Quantification: Determine the concentration of the compound in each phase using HPLC or a similar quantitative technique.
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Calculation: The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
